2,3,5-Trimethylthiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJQIHBRCFDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170816 | |
| Record name | 2,3,5-Trimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-05-7 | |
| Record name | 2,3,5-Trimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethylthiophene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.700 | |
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Chemical Synthesis and Synthetic Methodologies
Precursor Utilization and Derivatization Strategies
The creation of the thiophene (B33073) core and its initial elaboration relies on several key strategic approaches, including cyclization reactions and carbon-carbon bond formation.
The construction of the thiophene ring is a foundational aspect of synthesizing derivatives like 2,3,5-trimethylthiophene. Modern synthetic methods often employ cyclization reactions of functionalized alkynes, which provide an atom-economical and regiospecific route to these heterocyclic systems. mdpi.com These reactions can be promoted by metal catalysts or bases and may proceed through various pathways, such as 5-exo-dig or 5-endo-dig cyclizations. mdpi.com
One notable strategy involves the [3+2] cascade cyclization of pyridinium (B92312) 1,4-zwitterionic thiolates with activated allenes, which yields a diverse library of tetrasubstituted thiophenes under thermal conditions. rsc.org Another approach uses the cycloaddition reaction of 3-mercaptobutan-2-one with specific propiolates to synthesize thiophene derivatives. sioc-journal.cn Furthermore, sulfur-based pyridinium 1,4-zwitterions have been utilized in (3+2) cyclization reactions with in situ-formed arynes to construct benzothiophene (B83047) skeletons. mdpi.com While these methods illustrate general strategies for creating substituted thiophenes, specific application to the precise 2,3,5-trimethyl substitution pattern requires careful selection of precursors. For instance, a reaction between 3-mercaptobutan-2-one and methyl 3-(substitutedsilyl)propiolate leads to the formation of a 4,5-dimethylthiophene ring system. sioc-journal.cn
A summary of selected cyclization strategies for thiophene synthesis is presented below.
| Reaction Type | Reactants | Conditions | Product Type |
| [3+2] Cascade Cyclization | Pyridinium 1,4-zwitterionic thiolates, Activated allenes | Thermal | Tetrasubstituted thiophenes |
| Cycloaddition | 3-Mercaptobutan-2-one, Methyl 3-(substitutedsilyl)propiolate | Multi-step | Substituted thiophene carboxylates |
| (3+2) Cyclization | Sulfur-based pyridinium 1,4-zwitterions, In situ-formed arynes | Not specified | Benzothiophenes |
| Metal-Catalyzed Heterocyclization | 1-Mercapto-3-yn-2-ols | PdI₂/KI, 50-100 °C | Substituted thiophenes |
| Iodocyclization | 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃, rt | 3-Iodothiophenes |
The this compound moiety is a critical component in the synthesis of diarylethenes, a class of photochromic compounds known for their ability to undergo reversible cyclization reactions upon exposure to light. nih.govnih.gov These molecules are designed with specific functional groups to achieve desired optical properties. nih.gov The core photochemical transformation is a reversible 6π-electrocyclization reaction induced by UV light, which converts the open-ring isomer to a closed-ring isomer; this process can be reversed with visible light. nih.govnih.gov
The efficiency and characteristics of this photocyclization are heavily influenced by the molecular structure. For instance, the dihedral angle between the thiophene and adjacent aryl rings can impact the reactivity, with larger angles sometimes enhancing the photocyclization speed in solution. rsc.org Quantum chemical calculations have been employed to understand and predict the photocyclization reactivity, exploring concepts like excited-state aromaticity of the bridging unit between the aryl groups. Diarylethenes incorporating the this compound unit have been synthesized and their photochromic properties studied, demonstrating the utility of this building block in creating advanced photo-functional materials. researchgate.net
Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the derivatization of thiophene precursors. chiba-u.jpnumberanalytics.com These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, have transformed the synthesis of complex organic molecules. numberanalytics.commdpi.com Palladium nanoparticles have been shown to be effective catalysts for these reactions, often using ionic liquids as the reaction medium. mdpi.com
A significant application involving this compound is its direct C-H arylation. In a palladium-catalyzed reaction, this compound can be coupled with various arylboronic acids. thieme-connect.com Despite potential steric hindrance, the reaction proceeds to give the C-4 arylated product in moderate to good yields (58–70%). thieme-connect.com This demonstrates a powerful method for elaborating the thiophene core without the need for pre-functionalization, such as halogenation. The mechanism for such C-4 selective arylations on 2,3-disubstituted thiophenes has been proposed to differ from the more common C-2 or C-5 arylations and can be influenced by the concentration of the arylboronic acid. thieme-connect.com The use of specific ligands, such as bisoxazoline, can be crucial for achieving high yields in these transformations. thieme-connect.com
Photocyclization Approaches in Diarylethene Synthesis
Functional Group Transformations and Side-Chain Modifications
Post-synthesis modification of the thiophene ring and its alkyl substituents allows for the introduction of diverse functionalities, expanding the chemical space accessible from this compound.
The methyl groups on polymethyl-substituted thiophenes can be selectively halogenated. Uncatalyzed side-chain halogenations have been shown to occur with high regioselectivity at the α-position (the methyl group attached to C2 or C5). researchgate.net For example, the treatment of tetramethylthiophene with one equivalent of bromine in carbon tetrachloride at low temperatures affords 2-bromomethyl-3,4,5-trimethylthiophene in a 76% isolated yield. researchgate.netmolaid.com Using two equivalents of bromine under similar conditions leads to the formation of 2,5-bis(bromomethyl)-3,4-dimethylthiophene almost quantitatively. researchgate.net This selectivity provides a reliable method for introducing a reactive handle onto the thiophene ring system for further derivatization.
Table of Regioselective Bromination of Tetramethylthiophene researchgate.net
| Bromine Equivalents | Solvent | Temperature | Major Product | Yield |
| 1 | CCl₄ | -18 °C | 2-Bromomethyl-3,4,5-trimethylthiophene | 76% |
| 2 | CCl₄ | -18 °C | 2,5-Bis(bromomethyl)-3,4-dimethylthiophene | ~100% |
The introduction of a cyano (CN) group is a valuable transformation in organic synthesis, as the nitrile can be hydrolyzed to a carboxylic acid or converted into other functional groups. Cyanation of thiophene derivatives can be achieved through various methods. Palladium-catalyzed cyanation is one such technique. More recent developments include nickel-catalyzed reductive coupling of aryl (pseudo)halides with stable, non-toxic cyanating agents like 2-methyl-2-phenylmalononitrile (B13686465) (MPMN), which avoids the release of free cyanide. organic-chemistry.org This method is tolerant of a wide range of functional groups. organic-chemistry.org
Electrochemical methods also offer a green alternative for C-H bond cyanation. rsc.org For instance, imine derivatives can be cyanated using acetonitrile (B52724) as the cyano source under catalyst-free electrochemical conditions. rsc.org While direct C-H cyanation of this compound is less documented in the provided sources, the functionalization of its derivatives, such as a halogenated thiophene, via cyanation is a standard synthetic route. The subsequent hydrolysis of the resulting nitrile provides a pathway to thiophene carboxylic acids, which are themselves important synthetic intermediates. evitachem.com
Acetylation and Oxidation Processes in Tetrathiafulvalene (B1198394) Derivatization
While direct research on the acetylation and oxidation of this compound in the context of tetrathiafulvalene (TTF) derivatization is not extensively documented in the provided results, the principles of these reactions on thiophene rings are well-established. Acetylation, typically a Friedel-Crafts reaction, would involve the introduction of an acetyl group onto the thiophene ring, likely at the most reactive, un-substituted position. Oxidation of the sulfur atom in the thiophene ring can lead to the formation of sulfoxides or sulfones, which alters the electronic properties of the molecule. In the context of TTF, which is a sulfur-rich electron donor, the derivatization with thiophene moieties like this compound could be a strategy to modulate its redox properties for applications in materials science.
Transition-Metal-Catalyzed Synthesis
Transition-metal-catalyzed reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds like this compound. sioc-journal.cnmdpi.com These methods offer high efficiency, selectivity, and the ability to form complex molecules under mild conditions. sioc-journal.cnmdpi.com
Carbon-hydrogen (C-H) arylation is a modern and atom-economical method for creating carbon-carbon bonds directly from a C-H bond and an arylating agent. researchgate.netthieme-connect.de This approach avoids the pre-functionalization of the thiophene ring, which is often required in traditional cross-coupling reactions. beilstein-journals.org For this compound, the remaining C-H bond at the 4-position is the target for such functionalization.
Research has demonstrated the use of palladium catalysts for the C-H arylation of various arenes and heteroarenes. researchgate.net For instance, a study on the benzylic C-H heteroarylation of xanthenes utilized a thienyliodonium(III) salt derived from 2,3,4-trimethylthiophene. While this is a different isomer, the reactivity principles are relevant. In that study, the reaction of xanthene with the thienyliodonium(III) salt in the presence of a TMS-activator yielded the Csp3-arylated product in 78% yield. clockss.org This highlights the potential for creating C-C bonds involving thiophene rings through C-H activation. clockss.org
The general mechanism for transition-metal-catalyzed C-H arylation often involves the coordination of the catalyst to the heterocycle, followed by C-H bond cleavage to form a metallacyclic intermediate. Subsequent reaction with an arylating agent and reductive elimination yields the arylated product and regenerates the catalyst. researchgate.net
Table 1: Optimization of Benzylic C-H Arylation of Xanthene using a Thienyliodonium(III) Salt clockss.org
| Entry | Activator (Acid) | Solvent | Arylation Product Yield |
| 1 | TMSBr | Hexafluoroisopropanol | 26% |
| 2 | TMSOTf | Hexafluoroisopropanol | 78% |
| 3 | TMSOTf | Trifluoroethanol | Trace |
| 4 | TMSOTf | CH2Cl2 | Trace |
| 5 | TfOH | Hexafluoroisopropanol | 64% |
Electrocatalysis offers a green and efficient alternative for organic synthesis, using electrical current to drive redox reactions. beilstein-journals.orgrsc.org Anodic oxidation, in particular, can be used for the functionalization of organic molecules. beilstein-journals.orgbeilstein-journals.org
In the context of thiophenes, electrocatalytic methods can be applied for various transformations. For example, the anodic oxidation of polycyclic aromatic phenols has been used to synthesize quinones, where a phenoxonium cation is formed and trapped by a nucleophile. beilstein-journals.org While not directly on this compound, this demonstrates the principle of anodic oxidation for functionalization.
A proposed mechanism for the electrocatalytic oxidation of certain substrates involves the generation of a radical intermediate through processes like hydrogen atom transfer (HAT). researchgate.net For this compound, anodic oxidation could potentially lead to the formation of a radical cation, which could then react with various nucleophiles to introduce new functional groups onto the thiophene ring or the methyl substituents. The specific outcome would depend on the reaction conditions, including the electrode material, solvent, and supporting electrolyte. iapchem.org
Reactivity and Mechanistic Investigations
Photochromic Transformations and Isomerization Dynamics
Derivatives of 2,3,5-trimethylthiophene are integral components in the synthesis of diarylethene-based photochromic molecules. These molecules can undergo reversible transformations between two distinct isomers when exposed to light, making them suitable for applications such as optical data storage and molecular switches. nih.gov
The fundamental mechanism of photochromism in diarylethenes involves a reversible electrocyclization reaction. nih.gov A diarylethene molecule, which incorporates two aromatic rings (such as this compound) linked by a perfluorocyclopentene or maleic anhydride (B1165640) core, exists in a colorless, "open-ring" form. Upon irradiation with ultraviolet (UV) light, the molecule undergoes a 6π-electrocyclization reaction to form a thermally stable, colored, "closed-ring" isomer. This process can be reversed by exposing the closed-ring isomer to visible light, which induces a cycloreversion reaction, regenerating the original open-ring form.
The methyl groups at the 2- and 5-positions of the thiophene (B33073) ring are crucial for the thermal stability of both isomers. They prevent oxidation and other side reactions that would otherwise compromise the reversibility of the switching process. scribd.com A notable example is the derivative 2-(1,2-Dimethyl-3-indolyl)-3-(2,4,5-trimethyl-3-thienyl)maleic anhydride, which demonstrates high quantum yields for both the cyclization and ring-opening reactions, indicating efficient photochemical switching. oup.com The switching process is characterized by significant changes in the absorption spectrum, as the open form typically absorbs in the UV region while the closed form absorbs in the visible region.
| Diarylethene Derivative | Switching Process | Wavelength (λ) | Quantum Yield (Φ) | Reference |
| 2-(1,2-Dimethyl-3-indolyl)-3-(2,4,5-trimethyl-3-thienyl)maleic anhydride | Cyclization | UV Light | 0.15 | oup.com |
| 2-(1,2-Dimethyl-3-indolyl)-3-(2,4,5-trimethyl-3-thienyl)maleic anhydride | Ring-Opening | Visible Light | 0.40 | oup.com |
This interactive table summarizes the photochemical properties of a representative diarylethene containing a trimethylthiophene moiety.
In some advanced systems, the ring-closure can be triggered electrochemically through a dicationic intermediate, while the ring-opening remains a photochemical process. rsc.org This allows for orthogonal control over the switching states using different stimuli (light and electricity). rsc.org
The efficiency and dynamics of photoisomerization are highly dependent on the molecular structure. In diarylethenes containing trimethylthiophene, several factors influence the reactivity:
Solvent Polarity: The polarity of the solvent can significantly affect the quantum yield of the ring-closure reaction. For instance, in the case of 1,2-bis(2,4,5-trimethylthiophene-3-yl)maleic anhydride, the quantum yield for cyclization decreases dramatically as the solvent polarity increases, from 0.13 in n-hexane to 0.0003 in acetonitrile (B52724). uci.edu This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which competes with the photocyclization pathway. researchgate.net
Electronic Properties of Substituents: The presence of electron-donating or electron-withdrawing groups on the thiophene rings can modulate the electronic distribution of the molecule. Strong electron-withdrawing groups can decrease the electron density at the reactive carbon atoms, hindering the photo-induced cyclization and lowering the quantum yield. researchgate.net
Conformational Dynamics: Following photoexcitation, the molecule undergoes rapid conformational relaxation. Studies on related dithienylethene derivatives show that only specific conformers of the open isomer are reactive and proceed to a precursor state from which the ring-closure occurs, typically on a picosecond timescale. uci.edu
Reversible Photochemical Switching Mechanisms in Diarylethene Derivatives
Aromatic Reactivity and Substitution Patterns
The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The three methyl groups on the this compound ring are electron-donating, further activating the ring towards electrophilic attack. libretexts.org
The directing effect of these substituents determines the position of substitution. In thiophene, the α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4). In this compound, the two α-positions (C2, C5) and one β-position (C3) are blocked by methyl groups. Consequently, electrophilic attack is overwhelmingly directed to the single remaining unsubstituted carbon, the C4 position.
Common electrophilic aromatic substitution reactions would therefore yield the following products:
Halogenation: Reaction with Br₂ in the presence of a Lewis acid would yield 4-bromo-2,3,5-trimethylthiophene.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would produce 4-nitro-2,3,5-trimethylthiophene. mnstate.edu
Friedel-Crafts Acylation: Acylation with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like AlCl₃ would result in the formation of 4-acetyl-2,3,5-trimethylthiophene. minia.edu.eg
The sulfur atom in the thiophene ring can be selectively oxidized without destroying the aromatic system. researchgate.net This reactivity is a key feature of thiophene chemistry.
Oxidation: Treatment of this compound with one equivalent of an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), yields the corresponding This compound-1-oxide (a sulfoxide). The use of excess oxidant or stronger oxidizing agents leads to further oxidation to the This compound-1,1-dioxide (a sulfone). researchgate.net These oxidized species are valuable intermediates in organic synthesis, particularly in cycloaddition reactions.
Reduction: The reduction of the thiophene ring is less common than its oxidation. Complete reduction to the corresponding saturated thiolane (tetrahydrothiophene) derivative can be achieved under specific catalytic hydrogenation conditions, though this often requires harsh conditions and can lead to desulfurization.
Electrophilic Aromatic Substitution Pathways on the Thiophene Ring
Cycloaddition and Photocycloaddition Reactions
The double bonds within the this compound ring can participate in various cycloaddition reactions, which are powerful methods for constructing new ring systems. chemistrytalk.orgnumberanalytics.comnumberanalytics.comlibretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction): Thiophene itself is generally a poor diene in Diels-Alder reactions. However, its oxidized derivative, this compound-1,1-dioxide, is an excellent diene. It can react readily with a variety of dienophiles (alkenes or alkynes) to form a bicyclic adduct. This adduct is often unstable and spontaneously eliminates sulfur dioxide (SO₂) to generate a highly substituted benzene (B151609) derivative. This reaction sequence provides a valuable route for synthesizing complex aromatic compounds. researchgate.net
[2+2] Photocycloaddition: These reactions involve the light-induced formation of a four-membered ring. numberanalytics.comnsf.govresearchgate.net A well-known example is the Paternò-Büchi reaction, which occurs between an excited carbonyl compound and an alkene. nih.gov While thiophene itself is often unreactive, substituted thiophenes such as 2,5-dimethylthiophene (B1293386) readily undergo [2+2] photocycloaddition with ketones like benzophenone (B1666685) to yield the corresponding oxetane (B1205548) adduct. nih.gov By analogy, this compound is expected to be reactive in similar photochemical cycloadditions with alkenes and other unsaturated systems. researchgate.netmdpi.com
Paternò-Büchi Reaction: Investigation of Non-Reactivity for this compound
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and an alkene, results in the formation of a four-membered oxetane ring. wikipedia.orgcambridgescholars.com Investigations into the reactivity of various thiophene derivatives in this reaction have revealed significant substituent effects.
Notably, studies subjecting this compound to photochemical reaction conditions with benzophenone showed that the compound is unreactive and does not form the corresponding oxetane. mdpi.comresearchgate.net This lack of reactivity is a significant finding, especially when compared to other methylated thiophenes. For instance, under similar conditions, 2,5-dimethylthiophene reacts with benzophenone to yield the corresponding oxetane adduct. mdpi.com Likewise, 2,3-dimethylthiophene (B3031705) has also been reported to successfully afford an oxetane in good yield. researchgate.net The non-reactivity of this compound suggests that the specific substitution pattern and electronic or steric factors may inhibit the necessary steps for the cycloaddition to occur.
Table 1: Reactivity of Substituted Thiophenes in the Paternò-Büchi Reaction with Benzophenone
Thiophene Derivative Reactivity Observed Source This compound No reaction [1, 13] 2,5-Dimethylthiophene Forms oxetane adduct wikipedia.org 2,3-Dimethylthiophene Forms oxetane adduct nih.gov
Diels-Alder Type Reactions Involving Thiophene Derivatives
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. rsc.org However, the aromatic nature of the thiophene ring makes it a relatively poor diene component in this reaction compared to less aromatic heterocycles like furan. nih.govksu.edu.sa The high resonance energy of thiophene means that harsh conditions, such as high pressures (often exceeding 10 Kbar) or high temperatures, are typically required to promote its participation in cycloadditions with dienophiles like maleic anhydride. nih.govmdpi.com
Several strategies have been developed to enhance the dienic reactivity of thiophenes. A primary method involves the temporary disruption of aromaticity by oxidizing the sulfur atom. Thiophene S-oxides and thiophene S,S-dioxides are well-established reactive dienes that readily undergo Diels-Alder reactions. researchtrends.netutexas.edu For example, thiophene S-oxides, generated in situ from thiophenes using reagents like m-chloroperbenzoic acid (m-CPBA), can be trapped with various dienophiles. researchtrends.net
Another successful approach involves the use of Lewis acids as catalysts. Research has demonstrated that Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) can promote the Diels-Alder reaction of thiophene with dienophiles like N-phenylmaleimide at room temperature and atmospheric pressure, conditions under which the thermal reaction does not proceed. nih.govresearchgate.netacs.org The Lewis acid activates the dienophile, making the cycloaddition more favorable. These catalyzed reactions can also exhibit high stereoselectivity, often favoring the exo adduct. nih.govnih.gov
Furthermore, the electronic nature of substituents on the thiophene ring plays a role. Thiophenes with electron-donating groups are generally more reactive as dienes. researchtrends.net While specific Diels-Alder studies on this compound are not detailed, the presence of three electron-donating methyl groups would be expected to increase the electron density of the diene system, potentially enhancing its reactivity in cycloaddition reactions compared to unsubstituted thiophene.
Table 2: Examples of Diels-Alder Reactions with Thiophene Derivatives
Diene Dienophile Conditions Result Source Thiophene Maleic Anhydride High Pressure (>10 Kbar) Exo-adduct formed [2, 6] Thiophene Dicyanoacetylene 120 °C, 2 days Adduct formed (8% yield) cambridgescholars.com Thiophene N-phenylmaleimide AlCl₃, CH₂Cl₂, Room Temp. Exo and Endo adducts formed cambridgescholars.com Thiophenes Various Dienophiles m-CPBA, BF₃·Et₂O In situ trapping of thiophene S-oxide intermediate to form adducts acs.org 2-(1'-cycloalkenyl)thiophenes N-phenylmaleimides Thermal Aromatized benzothiophene (B83047) products researchgate.net
Advanced Spectroscopic Characterization and Analytical Methods
Vibrational and Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic transitions within molecules containing chromophores—functional groups capable of absorbing light in the UV or visible regions of the electromagnetic spectrum. scribd.comslideshare.net For 2,3,5-trimethylthiophene, the thiophene (B33073) ring itself acts as a chromophore. The electronic structure of the thiophene ring, with its conjugated pi (π) system and non-bonding (n) electrons on the sulfur atom, gives rise to characteristic electronic transitions.
The principal transitions observed for aromatic compounds like thiophenes are π → π* and n → π* transitions. scribd.comuomustansiriyah.edu.iq The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically high-energy and result in strong absorption bands. scribd.comlibretexts.org The n → π* transitions involve promoting a non-bonding electron from the sulfur atom to an antibonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. scribd.com The presence of methyl groups as substituents on the thiophene ring can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima due to their electron-donating inductive effects. uomustansiriyah.edu.iq
UV-Vis spectroscopy serves as a valuable tool for photochemical monitoring. libretexts.org By setting a spectrophotometer to the specific wavelength of maximum absorbance (λ_max) for this compound, one can monitor changes in its concentration over time. This is particularly useful in studies of photochemical degradation or synthesis, where the disappearance of the reactant or the formation of a product can be tracked by the change in absorbance, in accordance with the Beer-Lambert law. ijnrd.org
Table 1: Typical Electronic Transitions in Thiophenic Compounds
| Transition Type | Description | Typical Wavelength Region |
|---|---|---|
| π → π * | Excitation of an electron from a bonding π orbital to an antibonding π* orbital. | 170-260 nm |
| n → π * | Excitation of a non-bonding electron (from sulfur) to an antibonding π* orbital. | ~300 nm |
Note: The exact λ_max values for this compound can be influenced by the solvent and the presence of other chromophores.
Raman spectroscopy provides detailed information about the vibrational and rotational modes of a molecule, offering a unique spectral fingerprint. spectroscopyonline.comd-nb.info This technique is based on the inelastic scattering of monochromatic light, known as the Raman effect. d-nb.info Unlike infrared (IR) spectroscopy, which relies on a change in the dipole moment during a vibration, Raman activity requires a change in the molecule's polarizability. libretexts.org This complementary nature makes Raman spectroscopy particularly powerful for analyzing molecular structures.
For this compound, the Raman spectrum is characterized by a series of peaks corresponding to specific vibrational modes. These include C-H stretching from the methyl groups and the aromatic ring, C-C and C=C stretching within the thiophene ring, and C-S stretching vibrations. semi.ac.cn The analysis of these modes provides fundamental insights into the molecule's structure and bonding.
A key application of Raman spectroscopy is in isomer tracking and differentiation. spectroscopyonline.com Structural isomers, such as the different trimethylthiophene isomers (e.g., 2,3,4-trimethylthiophene vs. This compound), will exhibit distinct Raman spectra. Even though they have the same molecular formula, the differences in symmetry and the positions of the methyl groups lead to unique vibrational frequencies and intensities. americanpharmaceuticalreview.com This allows for the unambiguous identification and quantification of a specific isomer within a mixture without the need for physical separation. spectroscopyonline.com
Table 2: Selected Vibrational Mode Regions in Raman Spectra of Thiophenes
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Stretching of the C-H bond on the thiophene ring. | 3050 - 3150 |
| C-H Stretch (Aliphatic) | Stretching of C-H bonds in the methyl groups. | 2850 - 3000 |
| C=C Stretch | Stretching of the carbon-carbon double bonds in the ring. | 1500 - 1600 |
| Ring Breathing | Symmetric expansion and contraction of the thiophene ring. | 800 - 900 |
| C-S Stretch | Stretching of the carbon-sulfur bonds in the ring. | 600 - 750 |
UV-Visible Absorption Spectroscopy for Electronic Transitions and Photochemical Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, as it provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms (protons) in a molecule. slideshare.netmdpi.com The ¹H NMR spectrum of this compound can be predicted based on its unique structure.
The molecule has three distinct methyl (CH₃) groups and one proton directly attached to the thiophene ring. This would result in four primary signals in the ¹H NMR spectrum.
Ring Proton (H-4): The lone proton on the thiophene ring is expected to appear as a singlet in the aromatic region of the spectrum, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating methyl groups and the electronegativity of the sulfur atom.
Methyl Protons (C2-CH₃, C3-CH₃, C5-CH₃): Each of the three methyl groups is in a unique chemical environment and will therefore produce a separate signal. These signals will appear as singlets in the upfield (aliphatic) region of the spectrum. The precise chemical shift of each methyl singlet depends on its position on the ring and the electronic effects of the neighboring substituents. organicchemistrydata.org
The integration of the peak areas would confirm the proton count, with the ring proton integrating to 1H and each of the methyl signals integrating to 3H. This combination of chemical shifts, splitting patterns (or lack thereof), and integration allows for the unambiguous confirmation of the 2,3,5-substitution pattern, distinguishing it from other trimethylthiophene isomers. scielo.br
Table 3: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |
|---|---|---|---|
| H-4 | ~6.5 - 7.0 | Singlet | 1H |
| C2-CH₃ | ~2.2 - 2.5 | Singlet | 3H |
| C3-CH₃ | ~2.0 - 2.3 | Singlet | 3H |
| C5-CH₃ | ~2.3 - 2.6 | Singlet | 3H |
Note: Predicted values are estimates. Actual chemical shifts depend on the solvent and spectrometer frequency.
Chromatographic and Hyphenated Techniques
Comprehensive two-dimensional gas chromatography (GC×GC) is a highly powerful separation technique that provides significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. dtic.milnih.gov This method is exceptionally well-suited for the detailed analysis of complex mixtures, such as those found in petroleum distillates, where sulfur-containing compounds like this compound are often present among hundreds or thousands of other components. researchgate.netresearchgate.net
In a GC×GC system, the entire sample is subjected to two independent separation stages using two columns with different stationary phase selectivities (e.g., nonpolar followed by polar). copernicus.org Effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. copernicus.org This process generates a two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility and polarity. dtic.mil
The analysis of middle distillates for sulfur speciation is a critical application where GC×GC excels. researchgate.net When coupled with a selective detector like a sulfur chemiluminescence detector (SCD), GC×GC allows for the precise identification and quantification of individual sulfur compounds, including this compound. researchgate.netresearchgate.net The enhanced separation power of GC×GC resolves co-eluting peaks that would overlap in a single-dimension separation, providing a much more accurate and detailed characterization of the sample. researchgate.net This detailed analysis is essential for understanding hydrotreating processes in the petroleum industry, where the removal of specific sulfur compounds is monitored to improve catalyst performance and fuel quality. researchgate.net
Table 4: Comparison of GC vs. GC×GC for Thiophene Analysis
| Feature | Conventional GC | GC×GC |
|---|---|---|
| Separation | One-dimensional | Two-dimensional |
| Peak Capacity | Lower | Significantly Higher dtic.mil |
| Resolution | Limited, potential for co-elution | Enhanced, resolves complex mixtures researchgate.net |
| Sensitivity | Standard | Enhanced due to peak focusing |
| Data Output | 1D Chromatogram | 2D Contour Plot / Chromatogram researchgate.net |
| Application | Routine analysis of simple mixtures | Detailed analysis of complex matrices (e.g., petroleum) nih.govresearchgate.net |
Sulfur Chemiluminescence Detection (SCD) and Flame Ionization Detection (FID) in Gas Chromatography
Gas chromatography (GC) is a cornerstone technique for separating volatile compounds. When paired with detectors like the Sulfur Chemiluminescence Detector (SCD) and the Flame Ionization Detector (FID), it provides a powerful tool for the analysis of sulfur-containing compounds like this compound.
The SCD offers exceptional selectivity and sensitivity for sulfur compounds. gassite.com Its principle of operation involves the complete combustion of the sample, converting sulfur species into sulfur dioxide (SO₂). This is followed by a reaction with ozone (O₃) in a reduced-pressure chamber, which produces excited sulfur dioxide (SO₂). As SO₂ decays to its ground state, it emits light (chemiluminescence) at a specific wavelength, which is detected by a photomultiplier tube. gassite.com This process ensures that the detector response is highly specific to sulfur and proportional to the amount of sulfur present, with minimal interference from the hydrocarbon matrix. gassite.comresearchgate.net The SCD is known for its linearity and equimolar response to different sulfur compounds. researchgate.net
The Flame Ionization Detector (FID) is a more universal detector for organic compounds. It operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. This process generates ions, which are then collected by an electrode, producing a current that is proportional to the mass of carbon in the sample. uu.nl While not selective for sulfur, the FID is valuable for providing a profile of the total hydrocarbon content of a sample. researchgate.net
In the analysis of this compound, using SCD and FID in parallel can be advantageous. A study comparing the two detectors showed that for a standard of this compound, both detectors produced a response. researchgate.netoup.comresearchgate.net However, the selectivity of the SCD is a significant advantage in complex matrices where hydrocarbon co-elution can obscure peaks in an FID chromatogram. researchgate.net For instance, in comprehensive two-dimensional gas chromatography (GC×GC), which offers enhanced separation power, the FID can provide narrow peak widths. researchgate.net In contrast, some SCD models may exhibit broader peaks due to factors like their internal volume and the reduced pressure at which the burner operates. researchgate.netoup.com
Table 1: Comparison of Detector Characteristics for this compound Analysis
| Feature | Sulfur Chemiluminescence Detector (SCD) | Flame Ionization Detector (FID) |
| Principle | Chemiluminescence of excited SO₂ | Ionization of organic compounds in a flame |
| Selectivity | Highly selective for sulfur compounds gassite.com | General detector for organic compounds |
| Sensitivity | High (in the picogram range for sulfur) researchgate.net | Good, but less sensitive than SCD for sulfur |
| Linearity | Excellent over a wide concentration range gassite.com | Good, but can be affected by compound structure |
| Matrix Interference | Minimal from hydrocarbons gassite.comresearchgate.net | Prone to interference from co-eluting hydrocarbons |
| Application for 2,3,5-TMT | Ideal for selective detection in complex samples oup.comresearchgate.net | Provides total hydrocarbon context researchgate.net |
Mass Spectrometry (MS) for Compound Identification and Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the identification power of mass spectrometry. etamu.edu As compounds like this compound elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.govmdpi.com This high-energy process (commonly at 70 eV) causes the molecules to fragment into a unique pattern of charged ions. oup.comnih.gov
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and measures their relative abundance. etamu.edu The resulting mass spectrum is a chemical fingerprint of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ion peaks. By comparing this fragmentation pattern to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, the identity of the compound can be confirmed with a high degree of confidence. rjptonline.org
GC-MS is not only used for qualitative identification but also for quantitative analysis. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of this compound. This significantly enhances sensitivity and selectivity, allowing for accurate quantification even at low concentrations in complex mixtures. mdpi.com Research has utilized GC-MS to analyze for the presence of various alkylthiophenes, including trimethylthiophenes, in different sample types. uu.nl
Table 2: Key Mass Spectrometry Data for Compound Identification
| Parameter | Description | Relevance to this compound |
| Ionization Method | Electron Ionization (EI) is commonly used. nih.govmdpi.com | Causes reproducible fragmentation for library matching. |
| Ionization Energy | Typically 70 electron volts (eV). oup.comnih.gov | Standard energy level ensures consistent fragmentation patterns. |
| Mass Spectrum | A plot of ion abundance versus mass-to-charge (m/z) ratio. etamu.edu | Provides a unique "fingerprint" for the molecule. |
| Molecular Ion | The peak representing the intact molecule with one electron removed. | Confirms the molecular weight of this compound. |
| Fragment Ions | Peaks representing the charged fragments of the molecule. | The pattern is characteristic and aids in structural elucidation. |
| Spectral Library | A database of known mass spectra (e.g., NIST). rjptonline.org | Used to compare and confirm the identity of unknown compounds. |
Computational Chemistry and Theoretical Modelling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, widely used for its favorable balance of accuracy and computational cost. irjweb.com It is employed to determine the electronic structure and other properties of molecules by calculating the electron density. austinpublishinggroup.com
The electronic structure of 2,3,5-trimethylthiophene can be thoroughly analyzed using DFT. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. austinpublishinggroup.comnih.gov A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. irjweb.com These include electronegativity (χ), chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com A hard molecule is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com
While specific DFT calculations for this compound are not detailed in the available literature, the following table illustrates the typical quantum chemical parameters that would be derived from such a study.
| Parameter | Formula | Significance |
|---|---|---|
| EHOMO | - | Electron donating ability |
| ELUMO | - | Electron accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Power to attract electrons |
| Chemical Potential (µ) | (ELUMO + EHOMO)/2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | µ2 / (2η) | Propensity to accept electrons |
Vibrational frequency analysis, performed computationally using DFT, is a powerful technique to predict the infrared (IR) and Raman spectra of a molecule. psu.edu The calculation begins with a geometry optimization to find the minimum energy structure of this compound. faccts.de Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). epfl.ch
The results yield a set of vibrational frequencies and their corresponding normal modes, which describe the patterns of atomic motion for each vibration (e.g., C-H stretching, ring breathing). For a stable minimum energy structure, all calculated frequencies will be positive. faccts.de The first six frequencies for a non-linear molecule correspond to translational and rotational motions and should be close to zero. faccts.de
The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net These theoretical spectra are invaluable for interpreting and assigning the peaks observed in experimental IR and Raman spectra.
The following interactive table provides a representative example of how vibrational modes for this compound would be assigned based on DFT calculations.
| Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Vibrational Mode Assignment |
|---|---|---|
| ~3100 | ~2976 | Aromatic C-H Stretch |
| ~3000 | ~2880 | Methyl C-H Asymmetric Stretch |
| ~2920 | ~2803 | Methyl C-H Symmetric Stretch |
| ~1550 | ~1488 | Thiophene (B33073) Ring C=C Stretch |
| ~1450 | ~1392 | Methyl C-H Asymmetric Bend |
| ~1380 | ~1325 | Methyl C-H Symmetric Bend |
| ~840 | ~806 | C-H Out-of-plane Bend |
DFT calculations are instrumental in exploring the mechanisms of chemical reactions. mdpi.com This is achieved by mapping the potential energy surface (PES), which represents the energy of a molecular system as a function of the positions of its nuclei. numberanalytics.com Reactants and products correspond to minima on the PES, while the pathway between them proceeds via a saddle point known as the transition state (TS). epfl.ch
The transition state is the point of maximum energy along the minimum energy path connecting reactants and products. epfl.ch Its structure is critical as it governs the activation energy of the reaction, which is a key determinant of the reaction rate. numberanalytics.comjohnhogan.info DFT methods can locate the geometry of the transition state and a subsequent frequency calculation can confirm its identity by the presence of a single imaginary frequency, corresponding to the motion along the reaction coordinate. epfl.ch
For this compound, this methodology could be used to study various reactions, such as electrophilic substitution or oxidation of the sulfur atom. By calculating the energies of reactants, products, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed, providing insights into its feasibility and kinetics.
Vibrational Frequency Analysis and Mode Assignment
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the properties of electronically excited states, DFT must be extended to account for time-dependent phenomena, leading to Time-Dependent Density Functional Theory (TD-DFT). researchgate.net TD-DFT has become a standard and popular method for calculating electronic excitation energies and predicting optical absorption spectra. rsc.orgarxiv.orguci.edu
TD-DFT is widely used to simulate UV-Vis absorption spectra by calculating the vertical excitation energies from the molecule's electronic ground state to various excited states. uci.edu The theory also provides the oscillator strength for each transition, which relates to the intensity of the corresponding peak in the experimental spectrum. researchgate.net
For this compound, TD-DFT calculations would involve first optimizing the ground state geometry. Then, using this geometry, the excitation energies for singlet-singlet transitions would be computed. Analysis of the molecular orbitals involved in the most significant transitions (e.g., HOMO to LUMO) reveals the nature of the electronic excitation, such as a π→π* transition. chemrxiv.org These calculations allow for direct comparison with experimental UV-Vis spectra and help in understanding the photophysical properties of the molecule.
An illustrative data table for predicted electronic transitions in this compound is shown below.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.85 | 255 | 0.15 | HOMO → LUMO |
| S2 | 5.20 | 238 | 0.08 | HOMO-1 → LUMO |
| S3 | 5.55 | 223 | 0.45 | HOMO → LUMO+1 |
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. rug.nl By solving Newton's equations of motion, MD simulations can model the time evolution of a system, providing a detailed view of its dynamic behavior. rug.nl
For this compound, MD simulations could be employed to study its behavior in different environments, such as in various solvents or as part of a larger system. These simulations can provide insights into conformational dynamics, diffusion rates, and intermolecular interactions. For example, an MD simulation could model how this compound interacts with a catalyst surface or how it is solvated by water or an organic solvent. Such studies are crucial for understanding macroscopic properties based on microscopic interactions. While specific MD studies on isolated this compound are not prominent in the literature, the methodology is widely applied to similar organic molecules to understand their behavior in condensed phases. nih.govfrontiersin.org
Conformational Analysis and Molecular Flexibility Investigations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, molecular flexibility is primarily determined by the internal rotation of the three methyl groups attached to the thiophene ring.
The rotation of these methyl groups represents a form of large amplitude motion (LAM) that dictates the molecule's conformational landscape. researchgate.net These rotations are not entirely free but are hindered by energy barriers, the heights of which determine the stability of different conformers. The interactions between the hydrogen atoms of a rotating methyl group and the adjacent atoms on the thiophene ring or the other methyl groups give rise to torsional strain. scribd.com
Computational studies on similar trimethyl-substituted five-membered rings investigate the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformations and the transition states between them. researchgate.net The most stable conformation typically minimizes the repulsive steric interactions between the methyl groups. lumenlearning.com For this compound, the key rotational barriers are associated with the methyl groups at the C2, C3, and C5 positions. Theoretical investigations are ongoing to precisely quantify the torsional barriers for these methyl rotors. researchgate.net The analysis involves calculating the change in energy as each methyl group is rotated, allowing for the mapping of stable conformers and the energy required to interconvert them.
Table 1: Key Aspects of Conformational Analysis for this compound
| Feature | Description | Relevance to this compound |
|---|---|---|
| Primary Flexible Bonds | C(ring)-C(methyl) single bonds | Rotation around the C2-CH₃, C3-CH₃, and C5-CH₃ bonds. |
| Large Amplitude Motions | Low-frequency molecular vibrations that involve the displacement of multiple atoms. | The internal rotations of the three methyl groups are the dominant large amplitude motions. researchgate.net |
| Torsional Strain | The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. | Arises from the eclipsing interactions between C-H bonds of the methyl groups and the bonds of the thiophene ring during rotation. |
| Stable Conformers | The energy minima on the potential energy surface. | Correspond to staggered arrangements of the methyl group hydrogens relative to the ring, minimizing steric hindrance. |
| Rotational Barriers | The energy maxima on the potential energy surface, corresponding to transition states. | Energy required to rotate the methyl groups from one staggered conformation to another through an eclipsed state. researchgate.net |
Quantum Chemical Parameter Calculations for Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules. numberanalytics.comresearchgate.net By calculating various electronic parameters, one can infer how this compound is likely to behave in a chemical reaction. These parameters are derived from the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). pmf.unsa.ba A small HOMO-LUMO energy gap (ΔE) suggests that a molecule is more polarizable and thus more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.bamdpi.com
Computational studies on thiophene derivatives have established protocols for calculating these properties. nih.govchimicatechnoacta.ru For this compound, specific quantum chemical parameters have been calculated, providing a quantitative basis for reactivity prediction. univ-biskra.dz
From these fundamental parameters, other important reactivity descriptors can be derived:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. pmf.unsa.ba
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge. It is defined as ω = µ² / (2η), where µ is the electronic chemical potential (µ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a better electrophile. pmf.unsa.ba
These calculated parameters provide a theoretical framework for understanding the reactivity of this compound, guiding the prediction of its behavior in various chemical environments and reactions. frontiersin.org
Applications in Functional Materials and Organic Electronic Devices
Photoactive Materials Development
Derivatives of 2,3,5-trimethylthiophene have been instrumental in the creation of photoactive materials, which can reversibly change their properties upon exposure to light. This behavior is central to the design of molecular switches and advanced optical systems.
Diarylethenes, a class of photochromic compounds, have been synthesized using this compound moieties to create highly efficient and fatigue-resistant molecular switches. psu.edu These molecules can undergo a reversible transformation between two isomers—an open-ring form and a closed-ring form—when irradiated with light of specific wavelengths. oup.com This transformation leads to a significant change in their absorption spectra, which is observed as a color change.
One notable example is cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, which demonstrates robust photochromic behavior. The presence of the three methyl groups on the thiophene (B33073) rings is crucial for this activity. oup.com These groups prevent oxidation and lock the thiophene rings into a conformation that allows for efficient photochemical cyclization. oup.com Materials incorporating these switches can be designed with tunable properties, responding to light stimuli for applications in smart materials. Research has also explored incorporating these photochromic units into more complex structures, such as tetrathiafulvalene (B1198394) (TTF) derivatives, to combine photochromism with electrochemical switching functions. oup.com
The photochromic properties of these materials are summarized in the table below.
Table 1: Photochromic Properties of this compound Derivatives| Compound/Material | Switching Property | Key Findings | Reference(s) |
|---|---|---|---|
| cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) | Reversible color change upon irradiation. | Can be incorporated into polymers to create smart materials. | |
| CMTE-doped PMMA films | Optical switching. | Achieves a modulation depth of 8.2% with a 36-second rise time and 47-second fall time. | |
| 4,4′,5,5′-tetrakis(2,4,5-trimethyl-3-thienyl) tetrathiafulvalene | Photochromism and electrochemical switching. | Showed photochromic performance, unlike a similar derivative with 2,5-dimethylthiophene (B1293386) rings, due to the specific conformation enforced by the methyl groups. oup.com | oup.com |
The thermally irreversible and fatigue-resistant nature of diarylethene-based photochromic switches makes them excellent candidates for optical data storage media. psu.edualfa-chemistry.com Information can be written, read, and erased using light, enabling high-density data storage. Derivatives such as cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene are specifically developed for applications like optical recording media and optical switches. alfa-chemistry.com
In advanced applications, these molecules are used in three-dimensional (3D) optical data storage systems. njit.edu For instance, 3,4-Bis-(2,4,5-trimethyl-thiophen-3-yl)furan-2,5-dione has been studied for one- and two-photon photochromism. njit.edu Two-photon absorption allows for the precise recording of data in a 3D volume, significantly increasing storage capacity. njit.edu The readout process in these systems can be based on the fluorescence modulation of a dye by the photochromic molecule, allowing for non-destructive data retrieval. njit.edu This technology holds the potential to create optical discs with storage capacities reaching hundreds of terabytes. mdpi.comwikipedia.org
Photochromic Switches and Smart Materials Design with Tunable Properties
Organic Photovoltaics and Optoelectronics
Thiophene derivatives are a cornerstone of organic electronics, particularly in the fields of organic photovoltaics (OPVs) and thin-film transistors (TFTs). The electron-rich nature of the thiophene ring facilitates charge transport, a critical requirement for these devices.
In organic solar cells, the efficiency of converting light into electricity is heavily dependent on the charge carrier mobility within the active layer. diva-portal.org Thiophene-based polymers, such as the widely studied poly(3-hexylthiophene) (P3HT), are frequently used as the electron donor material in bulk heterojunction solar cells. nih.govnih.gov The performance of these devices is influenced by the polymer's molecular structure, which affects its light absorption, energy levels, and morphology in the blend. fupress.net
While this compound itself is a small molecule, its structural motifs are relevant to the design of more complex donor materials. The incorporation of methyl groups can influence the polymer backbone's planarity and intermolecular packing, which in turn affects charge mobility and device stability. pkusz.edu.cn For example, a novel donor polymer, 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), was synthesized and compared to P3HT. nih.govmdpi.com While this specific copolymer showed lower efficiency, the research highlights the strategy of modifying thiophene-based structures to tune electronic properties for OPV applications. nih.govmdpi.com Improving the stability of OPV devices against environmental degradation is a major research challenge, and the design of new, stable organic semiconductors, including those based on substituted thiophenes, is a key area of investigation. nih.govpkusz.edu.cn
Thin-film transistors are fundamental components of modern electronics, including flat-panel displays and flexible circuits. mpg.dekorvustech.comwikipedia.org The performance of a TFT is largely determined by the semiconductor material used in its active layer. mdpi.com Organic thin-film transistors (OTFTs) that use organic semiconductors offer advantages like low-cost manufacturing and flexibility. pkusz.edu.cn
Thiophene derivatives have emerged as high-performance semiconductors for OTFTs. vulcanchem.com Linearly fused polycyclic aromatic compounds and oligothiophene derivatives have shown some of the most promising results. pkusz.edu.cn The molecular structure of the semiconductor influences key performance metrics such as field-effect mobility and the on/off current ratio. For example, novel semiconductors based on thiophene-anthracene oligomers have demonstrated high field-effect mobilities of up to 0.50 cm²/Vs and on/off ratios greater than 10⁷. pkusz.edu.cn Another small-molecule semiconductor, 2,9-di-decyl-dinaphtho-[2,3-b:20,30-f]-thieno-[3,2-b]-thiophene (C10-DNTT), has achieved even higher mobilities of 8.5 cm²/Vs. mpg.de These examples underscore the potential of designing sophisticated thiophene-based molecules, where substitutions like methyl groups can be used to fine-tune the material's properties for superior semiconductor performance.
Table 2: Performance of Thiophene-Based Organic Thin-Film Transistors (TFTs)
| Semiconductor Material | Device Configuration | Field-Effect Mobility (cm²/Vs) | On/Off Current Ratio | Reference(s) |
|---|---|---|---|---|
| Thiophene-anthracene oligomers | Top-contact OTFT | up to 0.50 | > 10⁷ | pkusz.edu.cn |
| 2,9-di-decyl-dinaphtho-[2,3-b:20,30-f]-thieno-[3,2-b]-thiophene (C10-DNTT) | Bottom-gate, top-contact TFT | 8.5 | Not specified | mpg.de |
Charge Mobility and Device Stability Enhancement in Organic Photovoltaic Devices
Conductive Polymers and Electronic Components
Intrinsically conductive polymers are materials that combine the electrical properties of metals with the processing advantages of plastics. pku.edu.cn Polythiophene and its derivatives are among the most important classes of conductive polymers. mdpi.com The conductivity in these materials arises from the delocalized π-electrons along the polymer backbone.
The sulfur-rich structure of thiophene derivatives makes them excellent candidates for the synthesis of conductive polymers. vulcanchem.com The polymerization of monomers like this compound can lead to polymers used in electronics and energy storage applications. chemimpex.com The properties of these polymers, such as their conductivity and processability, can be tuned by chemical modification. For instance, poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a well-known thiophene-based conductive polymer that is dispersible in water and has seen widespread commercial use as a transparent electrode and in other electronic components. pku.edu.cn The development of new thiophene-based monomers, including substituted variants like this compound, continues to be an active area of research to create novel conductive materials with enhanced properties for various electronic applications. vulcanchem.compku.edu.cn
Molecular Electronics and Optoelectronic Device Integration Utilizing Thiophene Units
The integration of thiophene units, particularly substituted thiophenes like this compound, is a cornerstone in the advancement of molecular electronics and optoelectronic devices. The inherent electronic properties of the thiophene ring, such as its electron-rich nature and the ability to support charge transport, make it an ideal building block for creating novel functional materials.
In the realm of organic solar cells (OSCs), this compound has been incorporated as a donor moiety in asymmetric acceptor molecules. researchgate.net For instance, a molecule designated as DBT-4F, which is an A-D1-D-D2-A type asymmetric acceptor, utilizes this compound as the D2 donor component. researchgate.net This specific design has resulted in a material with a desirably attenuated band gap of 1.80 eV and a high maximum absorption wavelength (λmax) of 703 nm, contributing to a significant short-circuit current (Jsc) of 19.07 mA cm⁻² and an admirable open-circuit voltage (Voc) of 0.88 eV. researchgate.net The strategic placement of the trimethylthiophene unit within the molecular architecture plays a crucial role in tuning the optoelectronic and photovoltaic properties of the material. researchgate.net
Furthermore, derivatives of this compound are instrumental in the synthesis of compounds for organic light-emitting diodes (OLEDs) and other optoelectronic memory devices. chemimpex.com For example, cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, synthesized from 2,4,5-trimethylthiophene derivatives, exhibits photochromic properties that are of significant interest for developing innovative displays, lighting, and data storage solutions. The methyl groups on the thiophene ring in this compound enhance thermal stability and reduce aggregation in polymer matrices, which are critical factors for device performance and longevity.
The versatility of thiophene derivatives is also evident in their use as intermediates for creating complex molecular structures for advanced materials. chemimpex.comchemimpex.com For example, 3-Iodo-2,4,5-trimethylthiophene (B1357144) is a key intermediate in the synthesis of conductive polymers and other organic electronic materials, where its unique electronic characteristics enhance device performance. chemimpex.com The ability to functionalize the thiophene ring at various positions allows for precise control over the molecular and electronic structure, enabling the tailoring of properties for specific applications in molecular electronics. thieme-connect.com
Functional Dyes and Advanced Coatings Development
The unique chemical structure of this compound and its derivatives makes them valuable precursors in the development of functional dyes and advanced coatings. chemimpex.comsynthon-chemicals.com These materials are designed to possess specific properties, such as color, fluorescence, and responsiveness to external stimuli, making them suitable for a wide range of high-tech applications. imist.ma
In the field of functional dyes, thiophene-based compounds are utilized for their photochromic and fluorescent properties. imist.ma For instance, diarylethenes containing this compound units have been synthesized and studied for their ability to undergo reversible color changes upon exposure to light. scribd.com The synthesis of 1,2-bis(2,3,5-Trimethylthiophen-3-yl)maleic anhydride (B1165640) from this compound is a key step in creating these photochromic systems. scribd.com The thermal stability of these diarylethenes, a critical property for their application in photonic devices, is enhanced by the presence of the trimethyl-substituted thiophene rings. scribd.com
The development of bi-functional reactive dyes, which can form covalent bonds with substrates, represents another important application area. jetir.org While not directly mentioning this compound, the principles of incorporating reactive groups into dye molecules are relevant. The stable and reactive nature of thiophene derivatives makes them suitable platforms for attaching such functional groups, leading to dyes with improved fastness and durability for textiles and other materials. chemimpex.comjetir.org
In the realm of advanced coatings, the incorporation of thiophene-based materials can impart desirable functionalities. chemimpex.commader-group.com Thiophene derivatives, including 3-(Cyanomethyl)-2,4,5-trimethylthiophene (B37950), serve as building blocks in the formulation of polymers and coatings, where their stability and reactivity contribute to enhanced material performance. chemimpex.com These advanced coatings can offer protective and decorative features with a wide array of colors and effects. mader-group.com The development of coatings with superior durability and weather resistance is an active area of research where the unique properties of specialized chemical compounds are leveraged. mader-group.com
The table below summarizes the key applications of this compound and its derivatives in functional materials.
| Application Area | Specific Use | Key Compound/Derivative | Reference |
| Organic Solar Cells | Donor moiety in asymmetric acceptor | DBT-4F molecule containing a this compound unit | researchgate.net |
| Optoelectronic Devices | Photochromic materials for memory devices | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
| Conductive Polymers | Intermediate for synthesis | 3-Iodo-2,4,5-trimethylthiophene | chemimpex.com |
| Functional Dyes | Photochromic diarylethenes | 1,2-bis(2,3,5-Trimethylthiophen-3-yl)maleic anhydride | scribd.com |
| Advanced Coatings | Building block for high-performance polymers | 3-(Cyanomethyl)-2,4,5-trimethylthiophene | chemimpex.com |
Polymer Chemistry and Polymerization Mechanisms
Radical Polymerization Pathways
Radical polymerization is a fundamental process in polymer science, involving chain reactions with radical intermediates. beilstein-journals.org
The polymerization of thiophenes can proceed through a radical mechanism, which involves three key stages: initiation, propagation, and termination. pearson.commasterorganicchemistry.com
Initiation: This first step involves the creation of radical species from a monomer. masterorganicchemistry.com In the context of thiophene (B33073) polymerization, an initiator molecule decomposes to generate radicals. These radicals then react with a thiophene monomer, such as 2,3,5-trimethylthiophene, to form a new, larger radical. pearson.commdpi.com This process can be initiated by heat or light, or through the use of a chemical initiator. mdpi.com
Propagation: During this stage, the newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the end of the growing chain. beilstein-journals.org This cycle repeats, rapidly increasing the molecular weight of the polymer. beilstein-journals.org The propagation rate is a critical factor in determining the final polymer length.
Termination: The growth of a polymer chain is halted in the termination step. This can occur through two primary mechanisms: combination, where two growing radical chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. beilstein-journals.orgmdpi.com The concentration of active radicals is typically very low, on the order of 10⁻⁸ mol L⁻¹. mdpi.com
A proposed mechanism for the radical polymerization of 3-alkylthiophenes suggests that the reaction proceeds via a radical mechanism rather than a radical cation mechanism, as this leads to fewer irregularities in the polymer structure. kpi.ua
Chain transfer is a reaction that can occur during polymerization where the active center of a growing polymer chain is transferred to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent (CTA). wikipedia.org This process terminates the growth of one chain and initiates the growth of a new one, thereby influencing the molecular weight of the resulting polymer. wikipedia.org
Thiols are a particularly effective class of chain transfer agents due to the relative weakness of the S-H bond. researchgate.net In the presence of a thiol, a growing polymer radical can abstract the hydrogen atom from the thiol, terminating the polymer chain and creating a thiyl radical. This new thiyl radical can then initiate the polymerization of another monomer molecule. The reactivity of different CTAs varies depending on their chemical structure. researchgate.net
In the context of thiophene polymerization, chain transfer to the monomer itself can occur, which sets a theoretical maximum for the achievable molecular weight. wikipedia.org The C-H bonds of thiophene can be activated for chain transfer, leading to the formation of thienyl-capped polymers. acs.org The use of specific CTAs allows for the control of polymer chain length and the introduction of specific end-group functionalities. sigmaaldrich.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an advanced technique that provides living characteristics to radical polymerization, allowing for the synthesis of well-defined polymers. sigmaaldrich.com
Initiation, Propagation, and Termination Processes in Thiophene Polymerization
Oxidative Polymerization Techniques
Oxidative polymerization is a widely used and cost-effective method for synthesizing conducting polymers from monomers like thiophenes. rloginconsulting.com This technique typically involves the use of an oxidizing agent to initiate the polymerization process. nih.gov
Ferric chloride (FeCl₃) is a common and inexpensive oxidant used for the polymerization of thiophene and its derivatives. rloginconsulting.comchalmers.se The polymerization is believed to proceed through a radical mechanism. kpi.uawalshmedicalmedia.com
The proposed mechanism for FeCl₃-initiated oxidative polymerization involves several steps:
Oxidation of the Monomer: The thiophene monomer is oxidized by FeCl₃ to form a radical cation. nih.govastrj.com It is suggested that the solid-state form of FeCl₃ is the active oxidant in the reaction. kpi.uawalshmedicalmedia.com
Dimerization: Two radical cations then couple to form a dimer.
Propagation: The dimer, having a lower oxidation potential than the monomer, is further oxidized and couples with other radical cations or oligomers, leading to the growth of the polymer chain. astrj.com The oxidized polymer chains remain complexed with FeCl₄⁻ counter-ions as they grow. chalmers.se
This method is advantageous due to its simplicity and mild reaction conditions, making it suitable for large-scale production. chalmers.se However, it often results in polymers with a random regiochemical structure and broad molecular weight distributions. rloginconsulting.comethz.ch The choice of solvent can also influence the reaction; for instance, using o-dichlorobenzene instead of chloroform (B151607) has been shown to improve the molecular weights of the resulting polymers. chalmers.se
Table 1: Comparison of Polymerization Techniques for Thiophenes
| Feature | Radical Polymerization | Oxidative Polymerization (FeCl₃) |
|---|---|---|
| Initiation | Initiator decomposition to form radicals | Oxidation of monomer by FeCl₃ to form radical cations nih.gov |
| Propagation | Addition of monomer to growing radical chain beilstein-journals.org | Coupling of radical cations and oligomers |
| Termination | Combination or disproportionation of radicals beilstein-journals.org | Quenching of the reaction ntu.edu.tw |
| Regiocontrol | Can be controlled with specific methods (e.g., RAFT) | Generally produces random couplings cmu.educmu.edu |
| Advantages | Potential for well-defined polymers with controlled molecular weight sigmaaldrich.com | Simple, inexpensive, and suitable for large-scale production chalmers.se |
| Disadvantages | Can be complex to control | Often leads to broad molecular weight distribution and structural defects rloginconsulting.com |
Polymer Structure and Regiochemistry
The arrangement of monomer units in a polymer chain, known as regiochemistry, is a critical factor that dictates the physical and electronic properties of polythiophenes.
For a substituted thiophene monomer like this compound, polymerization can result in different coupling patterns between the monomer units. The primary coupling occurs at the 2- and 5-positions of the thiophene ring. nih.gov This leads to three possible linkages:
Head-to-Tail (HT): This occurs when the 2-position of one monomer links to the 5-position of the next. cmu.edu
Head-to-Head (HH): This involves a linkage between the 2-positions of two monomers. cmu.edu
Tail-to-Tail (TT): This is a linkage between the 5-positions of two monomers. cmu.edu
A polymer with a random mixture of these couplings is termed "regioirregular," while a polymer with a high percentage of one type of coupling, typically HT, is called "regioregular." cmu.edu Regioregular poly(3-alkylthiophenes) (P3ATs) with a high degree of HT coupling (often exceeding 98%) exhibit enhanced electronic and optical properties because the planar conformation allows for greater π-conjugation along the polymer backbone. cmu.educmu.edu In contrast, HH couplings introduce steric hindrance, causing the thiophene rings to twist out of planarity and disrupting conjugation. cmu.edu
Several synthetic strategies have been developed to achieve high regiochemical control. The McCullough and Rieke methods, for example, allow for the synthesis of highly regioregular P3ATs. cmu.edunih.gov More recently, catalyst-transfer polycondensation techniques, such as those using palladium or nickel catalysts, have enabled the synthesis of P3ATs with controlled molar mass and tunable regioregularity. ntu.edu.twrsc.org Interestingly, some studies have shown that a small, predictable amount of regio-irregularity can sometimes lead to improved self-assembling properties and crystallinity under certain conditions. rsc.org
Advanced Polymer Architectures
Conjugated Polymer Synthesis Utilizing this compound as a Monomer or Derivatized Unit
The development of advanced polymer architectures, particularly those involving conjugated systems, is a cornerstone of modern materials science. These polymers are integral to creating novel organic electronic devices due to their unique optical and electrical properties. Within the family of polythiophenes, the strategic placement of substituent groups on the thiophene ring is a critical design parameter that dictates the final properties of the material, such as solubility, processability, and the electronic band gap. While poly(3-alkylthiophenes) are widely studied, the incorporation of multiple alkyl groups, as seen in this compound, presents unique synthetic challenges and opportunities for tuning material properties.
The polymerization of thiophene monomers is typically achieved through methods like oxidative coupling, electropolymerization, or transition-metal-catalyzed cross-coupling reactions. kpi.uaresearchgate.netmdpi.com For alkyl-substituted thiophenes, chemical oxidative polymerization using ferric chloride (FeCl₃) is a common and industrially scalable method. kpi.uachalmers.sekochi-tech.ac.jp The mechanism is thought to proceed through the formation of radical cations, leading to the coupling of monomer units. kpi.ua However, the substitution pattern on the thiophene ring significantly influences the reaction's feasibility and the resulting polymer's structure, particularly its regioregularity, which is crucial for achieving high charge carrier mobility. kpi.ua
In the case of this compound, the presence of methyl groups at the 2- and 5-positions, which are the primary sites for polymerization in thiophene, means that it cannot be directly polymerized into a linear poly(2,5-thienylene) chain. The methyl groups effectively block the α-positions required for standard coupling reactions. Therefore, its incorporation into conjugated polymers necessitates its use as a derivatized unit or as a terminating group, rather than as a repeating monomer in a homopolymer chain.
Research has shown that C-H activation can occur at the unsubstituted 4-position, allowing for arylation reactions. For instance, this compound can undergo palladium-catalyzed coupling with arylboronic acids to yield arylated products, overcoming potential steric hindrance from the adjacent methyl groups. This reactivity highlights a pathway for incorporating this fully substituted thiophene as a side group or as part of a more complex, non-linear polymer architecture.
The photochromic behavior of these diarylethenes, which involves a reversible ring-closing reaction upon irradiation with UV light, is dependent on the solvent polarity. researchgate.net This demonstrates that the electronic environment provided by the trimethylthiophene derivative influences the dynamic properties of the molecule. The quantum yield of this photo-isomerization process is a key parameter that is affected by the substitution pattern. researchgate.net
Below are tables summarizing the properties of a representative diarylethene derivative incorporating this compound and typical conditions for the chemical polymerization of related alkylthiophenes, which could be hypothetically applied to a derivatized monomer containing the this compound unit.
Table 1: Photochromic Properties of a Diarylethene with this compound Units
This table presents data on the solvent-dependent photochromic ring-closure reaction for 1,2-bis(2,4,5-trimethylthiophen-3-yl)maleic anhydride (B1165640). The quantum yield (Φ) indicates the efficiency of the photoreaction.
| Solvent | Polarity (Dielectric Constant, ε) | Ring-Closure Quantum Yield (Φ) |
| n-Hexane | 1.88 | 0.13 |
| Acetonitrile (B52724) | 37.5 | 0.003 |
| Data sourced from a study on photochromic diarylethene derivatives. researchgate.net |
Table 2: Representative Conditions for FeCl₃-Mediated Oxidative Polymerization of Alkylthiophenes
This table outlines typical reaction conditions for the synthesis of poly(3-alkylthiophenes), which serves as a reference for the potential polymerization of monomers functionalized with this compound units.
| Parameter | Condition |
| Oxidant | Ferric Chloride (FeCl₃) |
| Monomer | 3-Alkylthiophene (e.g., 3-hexylthiophene) |
| Solvent | Chloroform, Benzene (B151609), Toluene |
| Temperature | Room Temperature (e.g., 23 °C) |
| Atmosphere | Inert (e.g., Argon) |
| Molar Ratio (Oxidant:Monomer) | Typically > 2:1 |
| Data synthesized from studies on poly(3-alkylthiophene) synthesis. chalmers.sekochi-tech.ac.jpkpi.ua |
While the direct polymerization of this compound into a high molecular weight conjugated polymer remains synthetically challenging due to steric blocking of the reactive sites, its role as a derivatized unit is established. Its incorporation allows for the fine-tuning of electronic properties in functional molecules and provides a pathway for creating advanced polymer architectures with tailored, stimuli-responsive behavior. Future research may explore novel coupling strategies to integrate this building block into unique conjugated systems.
Environmental Geochemistry and Analytical Assessment
Occurrence and Distribution in Natural Matrices
The detection of 2,3,5-trimethylthiophene in diverse environmental samples highlights its role as a marker for specific geochemical processes and sources of organic matter.
Petroleum Hydrocarbon Characterization in Sedimentary Basins
Sedimentary basins, as regions of long-term subsidence and sediment accumulation, are the primary settings for the formation of petroleum. wikipedia.org The organic matter preserved within these sediments undergoes a series of complex transformations to generate hydrocarbons. Alkylthiophenes, including this compound, are frequently identified in the extracts of immature sedimentary rocks and crude oils. curtin.edu.auuu.nl Their distribution and abundance can provide valuable insights into the origin of the organic matter, the depositional environment, and the thermal history of the basin. curtin.edu.auresearchgate.net
For instance, studies of the Potwar Basin in Pakistan have utilized the presence of specific organic compounds to differentiate between crude oil families derived from marine and lacustrine environments. cup.edu.cn The analysis of thiophenic compounds, in conjunction with other biomarkers, helps to construct a comprehensive understanding of the petroleum systems within these basins. researchgate.net In the Bakken Formation of the Williston Basin, variations in organic sulfur compounds, including alkylthiophenes, are linked to differences in kerogen type and may influence the early generation of petroleum.
Table 1: Occurrence of this compound in Sedimentary Basins
| Sedimentary Basin | Formation | Significance | Reference |
| Williston Basin | Bakken Formation | Indicator of Type II-S kerogen and potential for early petroleum generation. | |
| Potwar Basin | Multiple Formations | Used as a biomarker to distinguish between marine and lacustrine crude oil sources. | cup.edu.cn |
| Shefela Basin | Ghareb Formation | Presence in immature rocks suggests formation during early diagenesis. | curtin.edu.au |
Middle Distillate and Crude Oil Sulfur Speciation
Crude oils are complex mixtures containing a wide array of sulfur-containing compounds. The identification and quantification of these compounds, known as sulfur speciation, are crucial for the petroleum industry. This compound is a commonly identified sulfur compound in various crude oils and their distillates. uu.nlresearchgate.netscribd.com
Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with sulfur chemiluminescence detection (GCxGC-SCD), have significantly improved the ability to separate and identify individual sulfur compounds in complex petroleum matrices. researchgate.netoup.com These methods have confirmed the presence of this compound in straight-run naphtha, FCC gasoline, and various diesel oils. scribd.comoup.com The relative abundance of different alkylthiophene isomers can vary depending on the source and thermal maturity of the crude oil. uu.nl For example, in simulation experiments of organic sulfide (B99878) formation in marine carbonate reservoirs, the concentration of this compound was observed to change with increasing reaction temperature. scirp.org
Table 2: Analytical Detection of this compound in Petroleum Products
| Petroleum Product | Analytical Method | Key Finding | Reference |
| Middle Distillates | GCxGC-SCD | Enhanced separation and identification of sulfur compounds, including this compound. | researchgate.net |
| Straight-run Naphtha | GC-SCD | Identification and quantification of this compound. | scribd.com |
| Crude Oil Asphaltenes | Pyrolysis-GC-MS | Present in the pyrolysates, indicating its incorporation into the macromolecular structure of asphaltenes. | uu.nl |
| Marine Carbonate Reservoir Simulation | GC-PFPD | Concentration varies with thermal stress, indicating its role in maturation processes. | scirp.org |
Atmospheric and Air Sample Profiling for Trace Contaminants
Beyond its occurrence in geological materials, this compound has been detected in atmospheric samples. Its presence in the air can be attributed to both natural and anthropogenic sources, including emissions from petroleum-related activities and industrial processes. The analysis of air samples for trace contaminants is essential for monitoring air quality and understanding atmospheric chemistry.
The development of sensitive analytical techniques has enabled the detection of a wide range of volatile and semi-volatile organic compounds in the atmosphere, including sulfur-containing compounds like this compound. While specific studies focusing solely on the atmospheric concentration of this compound are limited, its identification in broader air sample profiling highlights the need for further research into its atmospheric sources, transport, and fate. researchgate.net
Geochemical Formation Pathways
The formation of this compound in geological environments is a result of complex chemical reactions involving organic matter and sulfur species over geological timescales.
Thermochemical Processes and Hydrocarbon-Sulfur Interactions in Geological Environments
During the thermal maturation of organic matter, a process driven by increasing temperature and pressure with burial depth, various chemical reactions occur, leading to the generation of petroleum. Alkylthiophenes, including this compound, are often considered to be products of these thermochemical alteration processes. researchgate.net The interaction between hydrocarbons and elemental sulfur or sulfur-containing species at elevated temperatures is a key pathway for the formation of thiophenic compounds. scispace.com
Simulation experiments have shown that organic sulfides, including thiophenes, can be formed by heating organic-rich rocks or crude oil components in the presence of sulfur. scirp.org The distribution of the resulting alkylthiophenes can be influenced by the temperature and duration of the thermal stress. mit.edu The presence of certain alkylthiophene isomers in immature sedimentary rocks suggests that their formation can begin at relatively low temperatures during early diagenesis and continue through catagenesis. curtin.edu.au
Diagenetic Sulfurization of Organic Matter
Diagenesis refers to the physical and chemical changes that occur in sediments after deposition but before the onset of metamorphism. A key process during early diagenesis in anoxic, sulfur-rich environments is the incorporation of sulfur into organic matter, known as sulfurization. pitt.edu This process can lead to the formation of a wide variety of organosulfur compounds. researchgate.net
The intramolecular incorporation of sulfur into functionalized lipid precursors is a recognized pathway for the formation of low-molecular-weight cyclic sulfur compounds, including thiophenes. pitt.edu This reaction is facilitated by the presence of reduced sulfur species, such as hydrogen sulfide and polysulfides, which are products of microbial sulfate (B86663) reduction in anoxic sediments. pitt.educaltech.edu The availability of reactive iron can influence this process, as iron readily scavenges sulfide to form pyrite. pitt.edu In iron-limited environments, the sulfurization of organic matter becomes a more significant process. caltech.edu Studies in modern anoxic environments like the Cariaco Basin have provided evidence for the diagenetic formation of isoprenoid thiophenes over thousands of years. caltech.educaltech.edu While the direct precursors to simple alkylthiophenes like this compound are not always clear, the sulfurization of unsaturated fatty acids or other common biological molecules is a plausible formation route.
Isotopic Analysis for Environmental Tracing
Isotopic analysis is a powerful tool in environmental geochemistry, utilized to trace pollution sources, monitor environmental changes, and understand geochemical processes. thermofisher.comnerc.ac.ukhutton.ac.uk This method relies on measuring the variations in the ratios of stable isotopes of elements within compounds, a phenomenon known as isotopic fractionation. nerc.ac.uk These isotopic signatures act as natural fingerprints, providing information about the origin, transport, and fate of substances in the environment. thermofisher.comhutton.ac.uk For sulfur-containing compounds, the analysis of stable sulfur isotopes (³⁴S and ³²S) is particularly valuable for tracing sources and understanding geological and environmental histories. thermofisher.comunl.edu
Compound-Specific Sulfur Isotope Analysis (CSSIA) is an advanced analytical technique that measures the stable sulfur isotope ratios (expressed as δ³⁴S) of individual organic sulfur compounds within a complex mixture. researchgate.netcaltech.edu This method provides more detailed information than bulk isotope analysis by revealing the isotopic composition of specific molecules, which can elucidate their formation pathways and origins. hutton.ac.ukcaltech.edu
The development of CSSIA for sulfur has been instrumental in overcoming analytical challenges. Traditional methods were not well-suited for sulfur, but coupling a gas chromatograph (GC) with a multicollector inductively-coupled plasma mass spectrometer (GC-ICP-MS) has enabled precise measurements. caltech.edu In this system, the GC separates individual compounds, which are then atomized in a high-temperature argon plasma. The ICP-MS then measures the isotopic ratios of the atomic sulfur ions directly. caltech.edu This technological advancement has proven useful for studying the interaction of hydrogen sulfide (H₂S) with organic matter under thermochemical conditions and for correlating oils with their source rocks. researchgate.netresearchgate.net
Research involving the hydrous pyrolysis of Ghareb Formation source rock has demonstrated the utility of CSSIA in tracking the thermal maturation of organic matter. In these studies, the δ³⁴S values of various organic sulfur compounds, including this compound, were analyzed at different temperatures. The results showed that the δ³⁴S values for alkylthiophenes, such as this compound, generally increased with rising pyrolysis temperatures. caltech.edu Specifically, the δ³⁴S value for this compound was observed to increase from approximately 1.0‰ at 300°C to around 4.0‰ at 350°C. caltech.edu This trend suggests that as thermal maturity increases, the sulfur isotopic composition of these compounds changes in a predictable way.
These differences in δ³⁴S values among different families of organic sulfur compounds are thought to arise from their formation from various types of sulfur bonds within the kerogen, each with different thermal stabilities. caltech.edu The systematic change in the isotopic signature of compounds like this compound provides a promising indicator for assessing the thermal maturation stage of source rocks. caltech.edu
Table 1: δ³⁴S Values of this compound at Different Pyrolysis Temperatures
The data below, derived from studies on Ghareb Formation source rock, illustrates the change in the sulfur isotopic composition of this compound with increasing thermal stress. caltech.edu
| Pyrolysis Temperature (°C) | δ³⁴S (‰) of this compound |
| 300 | ~1.0 |
| 330 | ~2.5 |
| 350 | ~4.0 |
Note: Values are interpolated from graphical data presented in the source literature. caltech.edu
Bioorganic Chemistry and Pharmaceutical Research Paradigms
Building Block Utility in Pharmaceutical Synthesis
The structural framework of 2,3,5-trimethylthiophene makes it a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications. Its substituted thiophene (B33073) ring can be strategically modified to generate a diverse array of derivatives.
This compound serves as a key intermediate in the creation of more elaborate organic structures. lookchem.comchemimpex.comchemimpex.com While direct synthesis of a marketed drug from this compound is not prominently documented, its derivatives are instrumental in constructing molecules with potential therapeutic value. For instance, functionalized trimethylthiophenes can act as precursors to compounds with applications in pharmaceutical and agrochemical industries. lookchem.comchemimpex.comchemimpex.com The synthesis of complex organic molecules is a meticulous process, often involving multiple steps of functional group transformations and carbon-carbon bond formations. solubilityofthings.com The thiophene moiety, as present in this compound, is a recognized pharmacophore that can be incorporated into larger molecular designs to modulate biological activity. nih.gov
Derivatives such as 3-(cyanomethyl)-2,4,5-trimethylthiophene (B37950) and 3-iodo-2,4,5-trimethylthiophene (B1357144) are examples of how the basic trimethylthiophene structure can be elaborated to introduce reactive handles for further synthetic transformations, paving the way for novel therapeutic agents. chemimpex.comchemimpex.com A patent has mentioned a derivative, 2,4,5-trimethyl-thiophene-3-carbonyl)-piperidin-4-yl]-1-oxa-3,9-diaza-spiro[5.5]undecan-2-one, in the context of developing heterocyclic antiviral compounds. google.com
Interactive Data Table: Examples of this compound Derivatives in Synthesis
| Derivative Name | CAS Number | Application in Synthesis | Reference |
| 3-(Cyanomethyl)-2,4,5-trimethylthiophene | 112440-49-0 | Intermediate for creating complex molecules with potential therapeutic effects. | chemimpex.com |
| 3-Iodo-2,4,5-trimethylthiophene | 60813-84-5 | Intermediate for pharmaceuticals and agrochemicals. | chemimpex.com |
| 2,4,5-trimethyl-thiophene-3-carbonyl)-piperidin-4-yl]-1-oxa-3,9-diaza-spiro[5.5]undecan-2-one | Not Available | Mentioned in the context of heterocyclic antiviral compounds. | google.com |
Mechanistic Studies of Biological Interactions (Analogous Systems)
Understanding how thiophene-containing molecules interact with biological systems is crucial for drug design. While specific studies on this compound are limited, research on analogous systems, particularly in the context of biodesulfurization, provides valuable insights into enzyme-substrate interactions.
Biodesulfurization (BDS) is a process that uses microorganisms to remove sulfur from fossil fuels. Thiophenic compounds, such as dibenzothiophene (B1670422) (DBT) and its alkylated derivatives, are major sulfur components in crude oil. mdpi.comresearchgate.net The "4S" pathway is a well-studied metabolic route for the aerobic desulfurization of DBT, notably by bacteria like Rhodococcus erythropolis. researchgate.netnih.gov This pathway involves a series of enzymatic reactions catalyzed by four enzymes encoded by the dsz gene cluster: DszA, DszB, DszC, and DszD. researchgate.net
The desulfurization patterns of alkylated dibenzothiophenes can be described by the Michaelis-Menten equation, which relates the reaction rate to the substrate concentration. nih.gov Kinetic studies have shown that the desulfurization activity is influenced by the size and position of alkyl substituents on the thiophene ring. nih.gov For instance, the relative desulfurization activities for various alkylated DBTs decrease as the total number of carbons in the alkyl substituent groups increases. nih.gov This suggests that steric hindrance can affect the binding of the substrate to the enzyme's active site. The interaction between enzymes and their substrates is a highly specific process, often likened to a lock and key, where the substrate must fit precisely into the enzyme's active site for catalysis to occur. walshmedicalmedia.comfuturelearn.com
Interactive Data Table: Enzymes of the 4S Biodesulfurization Pathway
| Enzyme | Gene | Function | Reference |
| DszC | dszC | Converts DBT to dibenzothiophene-5,5'-dioxide (DBTO2). | researchgate.net |
| DszA | dszA | Converts DBTO2 to 2-hydroxybiphenyl-2'-sulfinate (HBPS). | researchgate.net |
| DszB | dszB | Converts HBPS to 2-hydroxybiphenyl (HBP) and sulfite. | researchgate.net |
| DszD | dszD | FMN:NAD(P)H oxidoreductase that supplies reduced flavin to DszA and DszC. | researchgate.net |
Computational methods, such as molecular docking, are powerful tools for investigating protein-ligand interactions and are widely used in drug discovery. arxiv.orgup.ac.zaresearchgate.net These techniques predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Such studies can provide insights into the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex.
A pertinent example is the study of thiophene-containing compounds as potential antiviral agents. In one study, the molecule 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) was investigated as a potential inhibitor of the COVID-19 main protease (Mpro) using molecular docking. nih.gov Thiophene derivatives have been explored for a range of antiviral activities. nih.gov The results of such computational analyses can guide the synthesis of new derivatives with improved inhibitory potential. Molecular dynamics simulations can further be employed to assess the stability of the predicted protein-ligand complexes over time. nih.gov The overarching goal of these computational approaches is to accurately predict the binding affinity between a protein and a ligand, which is a critical step in drug screening and optimization. nih.gov
Enzyme-Substrate Interactions in Biodesulfurization Processes
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. benthamdirect.comresearchgate.netuts.edu.au
The biological activity of thiophene-containing compounds is highly dependent on the nature and position of substituents on the thiophene ring. benthamdirect.comuts.edu.au Theoretical and computational studies play a significant role in elucidating these relationships. By calculating various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energy gap), steric factors, and lipophilicity, it is possible to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then be used to predict the biological activity of newly designed compounds.
For instance, studies on thiophene sulfonamide derivatives have used computational methods to determine geometric parameters, frontier molecular orbitals, and other properties to understand their stability and potential for nonlinear optical applications. mdpi.com The sulfur atom in the thiophene ring, with its lone pairs of electrons, can participate in hydrogen bonding, which is a crucial interaction for drug-receptor binding. nih.gov Furthermore, the thiophene ring is often considered a bioisostere of the phenyl ring, meaning it can be used as a substitute to improve potency or modify physicochemical properties. nih.gov The diverse biological activities reported for thiophene derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, underscore the importance of SAR in guiding the synthesis of new and more effective therapeutic agents. nih.govnih.gov
Interactive Data Table: Reported Biological Activities of Thiophene Derivatives
| Biological Activity | Reference |
| Anticancer | benthamdirect.comuts.edu.au |
| Antimicrobial | nih.govnih.gov |
| Anti-inflammatory | nih.govnih.gov |
| Antiviral | nih.gov |
| Antipsychotic | benthamdirect.comnih.gov |
Q & A
Q. What are the critical considerations for synthesizing 2,3,5-Trimethylthiophene in laboratory settings?
Synthesis requires careful control of methylating agents and sulfur-containing precursors. A validated method involves reacting 2,3,5-tribromothiophene with butyllithium and sulfur, followed by methyl chloroacetate addition, yielding ~32% crude product under inert conditions . Key steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Safety protocols : Use explosion-proof equipment and static discharge prevention due to flammability (NFPA flammability rating: 2) .
- Purification : Distillation at 82°C/6.89 kPa removes impurities, but prolonged storage degrades stability; use fresh batches .
Q. How should this compound be stored to maintain stability?
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms methyl group positions (δ 2.1–2.4 ppm for CH₃) and aromatic proton splitting .
- IR : Key peaks at 750–790 cm⁻¹ (C-S stretching) and 2850–2960 cm⁻¹ (C-H in CH₃) .
- Mass spectrometry : Molecular ion at m/z 128 (C₇H₁₀S) with fragmentation patterns matching methyl-thiophene derivatives .
Advanced Research Questions
Q. How can this compound serve as a biomarker in geochemical studies?
Its structural similarity to dibenzothiophene derivatives allows use in:
- Oil maturity assessment : Methylation patterns correlate with thermal history of crude oil .
- Environmental monitoring : Detects sulfur-containing PAHs in sediments via GC-MS; detection limits <0.1 ppb in spiked samples .
- Methodological note : Combine with isotopic analysis (δ³⁴S) to trace pollutant sources .
Q. What contradictions exist in catalytic applications of this compound for hydrodesulfurization (HDS)?
- Catalyst poisoning : Methyl groups sterically hinder active sites on Co-Mo/Al₂O₃ catalysts, reducing HDS efficiency by ~40% compared to unsubstituted thiophenes .
- Reactivity variability : Under hydrogen-rich conditions, methyl groups stabilize intermediates, slowing sulfur removal kinetics .
- Resolution : Optimize reaction temperatures (250–300°C) and use acidic supports (e.g., zeolites) to enhance desulfurization .
Q. What mechanisms explain the anticancer activity of 2,3,5-substituted thiophene derivatives?
- Transcriptional inhibition : Methyl groups enhance binding to estrogen receptor-alpha (ERα), suppressing breast cancer cell proliferation (IC₅₀: 12 μM in MCF-7 cells) .
- Oxidative stress modulation : Thiophene ring scavenges ROS, reducing DNA damage in murine models .
- Experimental design : Use in vitro assays (MTT, apoptosis markers) paired with in vivo xenograft studies to validate dose-response relationships .
Q. How does this compound degrade under UV irradiation, and what are the implications for environmental studies?
- Photolysis products : Forms sulfoxides and sulfones, identified via LC-QTOF-MS .
- Ecotoxicity : Degradation intermediates inhibit Daphnia magna mobility (EC₅₀: 8.2 mg/L), necessitating ecotoxicological screening .
- Analytical protocol : Monitor degradation using HPLC-PDA at 254 nm with a C18 column .
Data Contradictions and Resolution Strategies
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
